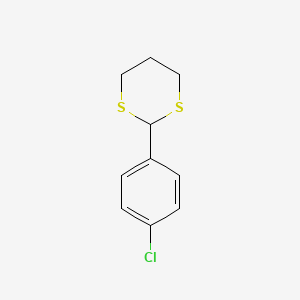

2-(4-Chlorophenyl)-1,3-dithiane

Descripción

Overview of Dithiane Chemistry and Umpolung Reactivity in Modern Synthesis

Normally, the carbonyl carbon of an aldehyde possesses a partial positive charge, rendering it electrophilic and reactive towards nucleophiles. ddugu.ac.in The formation of a 1,3-dithiane (B146892), by reacting an aldehyde with 1,3-propanedithiol (B87085), fundamentally alters this reactivity. youtube.com The two sulfur atoms in the dithiane ring are capable of stabilizing an adjacent negative charge. quimicaorganica.org This allows for the deprotonation of the C2-hydrogen by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. organic-chemistry.orgyoutube.com This process effectively inverts the normal electrophilic nature of the original carbonyl carbon into a nucleophilic one, a transformation known as umpolung. ddugu.ac.inquimicaorganica.orgorganic-chemistry.org

This lithiated dithiane, or "masked acyl anion," can then react with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. organic-chemistry.org Subsequent hydrolysis of the dithiane group, often facilitated by reagents like mercury(II) salts, regenerates the carbonyl functionality, yielding a ketone or a different aldehyde. ddugu.ac.inyoutube.com This powerful strategy, often referred to as the Corey-Seebach reaction, provides access to products like 1,2-diketones and α-hydroxy ketones that are not readily synthesized through conventional methods. organic-chemistry.org The stability of 1,3-dithianes to both acidic and basic conditions further enhances their utility in multi-step syntheses. organic-chemistry.orgasianpubs.org

Significance of Aryl-Substituted 1,3-Dithianes in Advanced Synthetic Methodologies

Aryl-substituted 1,3-dithianes, such as 2-(4-Chlorophenyl)-1,3-dithiane, are particularly valuable reagents in advanced synthetic methodologies. The presence of the aryl group influences the acidity of the C2-proton, facilitating the umpolung strategy. These compounds serve as versatile building blocks for the synthesis of a variety of complex molecules.

Recent advancements have expanded the utility of aryl-substituted dithianes beyond traditional umpolung reactions. For instance, palladium-catalyzed cross-coupling reactions have been developed where 2-aryl-1,3-dithianes act as competent transmetalation reagents. brynmawr.edu This approach allows for the formation of diaryl ketones and diarylmethanes, offering an orthogonal strategy to conventional methods. brynmawr.edu The relatively acidic benzylic proton of the dithiane is key to this reactivity. brynmawr.edu Furthermore, aryl-substituted dithianes have been employed in asymmetric synthesis, including palladium-catalyzed asymmetric allylic substitution reactions, to generate chiral molecules with high enantioselectivity. acs.org These methods highlight the evolving role of aryl-dithianes from simple acyl anion equivalents to sophisticated partners in transition metal catalysis.

The development of methods for the synthesis of aryl-substituted ethenes and dibenzofulvenes also showcases the versatility of dithiane chemistry. beilstein-journals.org In some protocols, 2-trimethylsilyl-1,3-dithiolanes, closely related to dithianes, are used to generate sterically crowded ethenes. beilstein-journals.org

Research Trajectories and Academic Focus Pertaining to this compound

Current research involving this compound and related structures is focused on expanding their synthetic utility and developing more efficient and stereoselective transformations. One area of investigation is the use of organocatalysis for the stereoselective addition of dithiane-based nucleophiles to various electrophiles. For example, the organocatalytic addition of 2-carboxythioester-1,3-dithianes to nitroalkenes has been developed to produce γ-nitro-β-aryl-α-keto esters with high enantiomeric excess. rsc.org This methodology provides a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. rsc.org

Another significant research direction is the application of 2-aryl-1,3-dithianes in transition metal-catalyzed reactions. The palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides demonstrates a novel approach to forming carbon-carbon bonds. brynmawr.edu This reaction leverages the nucleophilic character of the deprotonated dithiane in a cross-coupling context, expanding the toolbox for the synthesis of biaryl systems. brynmawr.edu

Furthermore, the development of new methods for the synthesis and deprotection of dithianes continues to be an active area of research. asianpubs.org For example, milder and more environmentally friendly reagents are being explored for the cleavage of the dithiane group. asianpubs.org The synthesis of complex natural products often relies on the robust and predictable reactivity of dithiane intermediates, and the development of new dithiane-based strategies remains a key focus in total synthesis. nih.govuwindsor.ca

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMIKGLVFJCJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145923 | |

| Record name | m-Dithiane, 2-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10359-09-8 | |

| Record name | 2-(4-Chlorophenyl)-1,3-dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10359-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Dithiane, 2-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Dithiane, 2-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Synthetic Transformations Involving 2 4 Chlorophenyl 1,3 Dithiane

2-(4-Chlorophenyl)-1,3-dithiane as a Pronucleophile and Acyl Anion Equivalent

The C2 proton of the 1,3-dithiane (B146892) ring is weakly acidic, with a pKa of approximately 31 in dimethyl sulfoxide (B87167) (DMSO). nih.gov This acidity allows for deprotonation by a strong base to form a stabilized carbanion. This carbanion is a potent nucleophile and serves as an "acyl anion equivalent." This concept, known as umpolung (polarity reversal), transforms the typically electrophilic carbonyl carbon into a nucleophilic species, opening up unique bond-forming strategies. nih.govyoutube.com The resulting nucleophile can then participate in various carbon-carbon bond-forming reactions.

Palladium-Catalyzed Direct C-H Arylation for C-C Bond Formation

A significant application of the nucleophilic character of deprotonated this compound is its use in palladium-catalyzed direct C-H arylation reactions. This method provides a direct route to the formation of 2,2-diaryl-1,3-dithianes, which are precursors to diaryl ketones. nih.govbrynmawr.edu

The mechanism of this transformation involves a deprotonative cross-coupling process (DCCP). nih.gov The key steps are:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl bromide to a Pd(0) complex. nih.gov

Deprotonation: A strong base, such as a lithium or sodium hexamethyldisilazide (LiN(SiMe₃)₂ or NaN(SiMe₃)₂), reversibly deprotonates the this compound at the C2 position, generating a low concentration of the corresponding dithianyl anion. nih.govnih.gov

Transmetalation: The generated dithianyl anion then undergoes transmetalation with the Pd(II)-aryl complex. It is proposed that the sulfur atoms of the dithiane may pre-coordinate to the palladium center, increasing the acidity of the C2 proton and facilitating the transmetalation step. brynmawr.edu This step represents a polarity-reversed transmetalation, where the dithiane acts as the nucleophilic transmetalating agent. brynmawr.edu

Reductive Elimination: The resulting diorganopalladium(II) complex, now bearing both the aryl group and the dithianyl group, undergoes reductive elimination to form the C-C bond, yielding the 2,2-diaryl-1,3-dithiane product and regenerating the Pd(0) catalyst. nih.gov

The use of specific ligands, such as NiXantphos, has been shown to be crucial for the success of this cross-coupling reaction, enabling efficient transmetalation of the in situ generated organometallic nucleophile. nih.gov

The palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes with aryl bromides offers a versatile and efficient method for the synthesis of a wide range of sterically and electronically diverse 2,2-diaryl-1,3-dithianes. nih.gov This methodology has proven effective with a variety of aryl bromides, including those with electron-donating and electron-withdrawing substituents. brynmawr.edu The reaction also demonstrates good functional group tolerance, allowing for the presence of functionalities like chlorides on either the dithiane or the aryl bromide coupling partner. brynmawr.edu

The primary strategic utility of this reaction lies in its application to the synthesis of diaryl ketones. The 2,2-diaryl-1,3-dithiane products can be readily hydrolyzed under mild oxidative conditions using reagents such as molecular iodine, N-bromosuccinimide (NBS), or Selectfluor in the presence of water to afford the corresponding diaryl ketones in good to excellent yields. nih.govnih.gov This two-step sequence, which can often be performed in a one-pot procedure, provides a powerful and flexible umpolung strategy for the synthesis of unsymmetrical diaryl ketones. nih.govnih.gov This approach is more atom-economical and involves fewer synthetic steps compared to other methods. brynmawr.edu

Table 1: Examples of Diaryl Ketones Synthesized via Palladium-Catalyzed Arylation of 2-Aryl-1,3-Dithianes

| 2-Aryl-1,3-dithiane | Aryl Bromide | Diaryl Ketone Product |

| 2-Phenyl-1,3-dithiane | 4-tert-Butylbromobenzene | 4-tert-Butylbenzophenone |

| 2-(4-Methoxyphenyl)-1,3-dithiane | 4-Bromotoluene | 4-Methoxy-4'-methylbenzophenone |

| This compound | 1-Bromo-4-fluorobenzene | 4-Chloro-4'-fluorobenzophenone |

| 2-(4-(Trifluoromethyl)phenyl)-1,3-dithiane | 4-Bromoanisole | 4-(Trifluoromethyl)-4'-methoxybenzophenone |

This table is a representative illustration of the scope of the reaction and not an exhaustive list of all possible combinations.

Palladium-Catalyzed Allylic Alkylation and Propargylation

Beyond arylation, the nucleophilic dithianyl anion derived from this compound can also participate in palladium-catalyzed allylic alkylation and propargylation reactions. These transformations provide access to a different class of ketones, namely aryl alkyl ketones, further expanding the synthetic utility of this versatile building block.

Similar to the arylation reaction, the generation of the active nucleophile for allylic alkylation involves the deprotonation of this compound at the C2 position. youtube.com Typically, a strong base such as n-butyllithium is used to generate the lithiated dithiane. youtube.comyoutube.com For the generation of 2-sodio-1,3-dithiane nucleophiles, a sodium-based strong base like sodium hydride or sodium amide would be employed. The resulting carbanion is a soft nucleophile, making it an excellent candidate for Sₙ2-type reactions with suitable electrophiles. youtube.com

The in situ generated 2-sodio-2-(4-chlorophenyl)-1,3-dithiane can be used as a nucleophile in palladium-catalyzed allylic alkylation reactions. In a typical reaction, a π-allyl palladium complex is formed from an allylic electrophile, such as an allylic acetate (B1210297) or chloride. The dithianyl nucleophile then attacks this electrophilic complex to form a new carbon-carbon bond. Subsequent hydrolysis of the resulting 2-allyl-2-(4-chlorophenyl)-1,3-dithiane intermediate unmasks the ketone functionality, yielding an aryl allyl ketone.

This methodology allows for the synthesis of a diverse range of aryl alkyl ketones. The ability to vary both the dithiane precursor and the allylic electrophile provides a high degree of flexibility in accessing different target molecules. While the direct palladium-catalyzed allylic alkylation of this compound is a plausible extension of known dithiane chemistry, the more established route involves the initial alkylation of the dithiane anion followed by other transformations. However, the principles of palladium-catalyzed allylation with soft nucleophiles are well-established and applicable.

Table 2: Representative Aryl Alkyl Ketones Synthesizable via Dithiane Alkylation and Hydrolysis

| Dithiane Anion | Alkylating Agent | Aryl Alkyl Ketone Product |

| 2-Lithio-2-(4-chlorophenyl)-1,3-dithiane | Allyl bromide | 1-(4-Chlorophenyl)but-3-en-1-one |

| 2-Lithio-2-(4-chlorophenyl)-1,3-dithiane | Propargyl bromide | 1-(4-Chlorophenyl)but-3-yn-1-one |

| 2-Lithio-2-(4-chlorophenyl)-1,3-dithiane | Benzyl bromide | 1-(4-Chlorophenyl)-2-phenylethanone |

| 2-Lithio-2-(4-chlorophenyl)-1,3-dithiane | Cinnamyl chloride | 1-(4-Chlorophenyl)-4-phenylbut-3-en-1-one |

This table illustrates the potential products from the alkylation of the this compound anion and subsequent hydrolysis.

Transformations of the 1,3-Dithiane Ring System

The 1,3-dithiane ring in this compound is not merely a protective group but an active participant in a variety of synthetic transformations, enabling the construction of more complex molecular architectures.

Oxidative Ring Expansion Reactions

While the primary role of the 1,3-dithiane group is often to mask a carbonyl function, it can undergo transformations to form larger heterocyclic systems. Ring expansion of the 1,3-dithiane moiety can be achieved under specific conditions. For instance, propargylic 1,3-dithianes have been shown to rearrange into larger, eight-membered dithio-substituted cyclic allenes or dithiocine derivatives through gold-catalyzed reactions. nih.gov This process is believed to proceed via a gold-carbene intermediate followed by a 1,2-sulfur shift. nih.gov Another route involves the treatment of 2-alkyl-2-aryl-1,3-dithianes with electrophiles, which can lead to the formation of seven-membered dithiepine derivatives through a thionium (B1214772) intermediate. nih.gov Although not specifically detailed for this compound to form 1,4-dithiins in the provided search results, these general methodologies for 1,3-dithiane ring expansion highlight the potential for such transformations. nih.govmit.edu

Regioselective Pyrazole (B372694) Synthesis via Base-Mediated [3+2] Cycloaddition

A significant transformation involving a dithiane moiety is its use in the regioselective synthesis of pyrazoles. Research has demonstrated a novel base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones. acs.orgnih.gov This methodology allows for the efficient and highly regioselective construction of polysubstituted pyrazoles under mild conditions. acs.orgnih.gov A key example relevant to the subject compound is the synthesis of 1-(4-chlorophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole. acs.org This reaction showcases the utility of the dithianyl group in facilitating complex heterocyclic synthesis with broad functional group tolerance. acs.orgnih.gov The synthesis of various pyrazole derivatives highlights the versatility of this approach. researchgate.netrsc.orgorganic-chemistry.org

Table 1: Synthesis of Pyrazole Derivatives via [3+2] Cycloaddition

| Entry | Product | Yield | Melting Point (°C) |

|---|---|---|---|

| 1 | 1-(4-Chlorophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole | 75% | 120-123 |

| 2 | 1-(4-Chlorophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole | 69% | 103-105 |

Data sourced from The Journal of Organic Chemistry. acs.org

Formation of Ketene (B1206846) Dithioacetals and Their Role in Heterocyclic Synthesis

Ketene dithioacetals are highly versatile intermediates in organic synthesis, particularly for the construction of heterocyclic compounds. researchgate.netresearchgate.net These can be generated from this compound. The process typically involves the deprotonation of the C2-proton of the dithiane ring using a strong base, such as n-butyllithium, to form the corresponding carbanion (2-lithio-1,3-dithiane derivative). researchgate.net This nucleophilic species can then react with various electrophiles.

To form a ketene dithioacetal, the anion can react with a suitable reagent like carbon disulfide followed by alkylation, or with other reagents that can lead to a double bond adjacent to the dithiane ring. These resulting ketene dithioacetals, such as those derived from malononitrile, are reactive towards various nucleophiles and are widely used for synthesizing heterocycles like pyrazoles, pyridines, and thiophenes. researchgate.netdntb.gov.ua The reactivity of the ketene dithioacetal is characterized by nucleophilic attack at the β-carbon, substitution of the methylthio group, or reactions involving the double bond. researchgate.netnih.gov

Deprotection Methodologies and Mechanistic Aspects

The regeneration of the carbonyl group from the 1,3-dithiane is a crucial step in many synthetic sequences. Various methods have been developed, with oxidative protocols and photodeprotection being particularly noteworthy for their efficiency and mechanistic interest. researchgate.net

Oxidative Dethioacetalization Protocols

Oxidative cleavage is a common and effective method for the deprotection of 1,3-dithianes. researchgate.net A range of oxidizing agents can be employed for this transformation.

Hypervalent Iodine Reagents: Reagents such as o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (PIFA) are highly effective for dethioacetalization. sci-hub.sesemanticscholar.orgnih.gov For example, IBX in aqueous DMSO can deprotect various dithianes to their parent carbonyl compounds in high yields. sci-hub.se PIFA has been used in acetonitrile/water or methanol/water to achieve selective deprotection, tolerating a variety of other functional groups. semanticscholar.org A significant finding is that in some PhIO-mediated deprotections under anhydrous conditions, the oxygen atom of the regenerated carbonyl group originates from the hypervalent iodine reagent itself. semanticscholar.org

Peroxymonosulfates: Oxone (potassium peroxymonosulfate) is another powerful reagent for the oxidative cleavage of thioacetals. The deprotection is typically carried out in a solvent such as aqueous acetone (B3395972) and is effective for a wide range of substrates.

Other reagents used for this purpose include N-bromosuccinimide (NBS) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can efficiently convert 2-aryl-substituted 1,3-dithianes into the corresponding carbonyl compounds. arkat-usa.orgrsc.org

Table 2: Comparison of Oxidative Deprotection Reagents for 1,3-Dithianes

| Reagent | Typical Conditions | Advantages |

|---|---|---|

| o-Iodoxybenzoic acid (IBX) | Aqueous DMSO | High yields, mild conditions. sci-hub.se |

| Bis(trifluoroacetoxy)iodobenzene (PIFA) | CH₃CN/H₂O or MeOH/H₂O | High selectivity, tolerates many functional groups. semanticscholar.org |

| Oxone (KHSO₅) | Aqueous Acetone | Powerful, generally applicable. |

| N-Bromosuccinimide (NBS) | Aqueous CH₃CN | Effective and readily available. arkat-usa.org |

| DDQ | CH₃CN/H₂O (9:1) | Good yields, useful for selective cleavage. rsc.org |

Photodeprotection Mechanisms of 1,3-Dithianes for Carbonyl Regeneration

Photolytic methods offer a mild and often highly selective alternative for the deprotection of 1,3-dithianes. researchgate.net The mechanism of photodeprotection has been studied in detail, often using a sensitizer (B1316253). researchgate.netnih.gov

The process is typically initiated by an electron transfer from the dithiane to an excited state of a sensitizer (e.g., a thiapyrylium cation). researchgate.net This results in the formation of a dithiane radical cation. This radical cation is a key intermediate and undergoes a rapid, favorable unimolecular fragmentation through a C-S bond cleavage. This cleavage forms a distonic radical cation. researchgate.net The reaction requires the presence of oxygen for good conversion yields, and the process is inhibited by radical scavengers like p-benzoquinone. researchgate.net Interestingly, studies using H₂¹⁸O have shown that the oxygen atom incorporated into the final carbonyl product does not come from the water in the medium. This suggests that a superoxide (B77818) anion, formed from molecular oxygen, is the species that drives the deprotection reaction. researchgate.net

This photodeprotection mechanism is generally applicable to 2-aryl-1,3-dithianes, including this compound, with the electronic nature of the substituent on the aryl ring having some influence on the efficiency of the initial electron transfer step. researchgate.net

Solvent-Free Conditions in Dethioacetalization

The advancement of green chemistry has spurred the development of solvent-free reaction conditions, aiming to reduce environmental pollution and simplify experimental procedures. In the context of dethioacetalization, the cleavage of the thioacetal protecting group from compounds like this compound, several effective solvent-free methods have emerged. These approaches often involve solid-state reactions, grinding, or the use of solid-supported reagents, which can lead to higher efficiency, and easier product isolation.

The typical procedure involves grinding a mixture of the thioacetal, aluminum chloride, and benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) in a mortar and pestle at room temperature. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by washing the reaction mixture with a solvent like cyclohexane (B81311) and then filtering. nih.gov This method is advantageous due to its simplicity, mild conditions, and the absence of bulk solvents. scispace.com

Detailed findings for the deprotection of a similar compound, 2-methyl-2-(4-chlorophenyl)-1,3-dithiolane, are presented in the table below.

Table 1: Solvent-Free Dethioacetalization of 2-Methyl-2-(4-chlorophenyl)-1,3-dithiolane

| Reagents | Time (min) | Yield (%) |

|---|---|---|

| Benzyltriphenylphosphonium peroxymonosulfate, AlCl₃ | 15 | 90 |

Data sourced from a study on 2-methyl-2-(4-chlorophenyl)-1,3-dithiolane, a structurally similar compound, under solvent-free conditions at room temperature. nih.gov

Another promising solvent-free technique for the deprotection of 1,3-dithianes utilizes copper(II) nitrate (B79036) on a solid support like montmorillonite (B579905) K10 clay, often assisted by sonic waves. researchgate.net This aerobic, solid-state method has been shown to afford the corresponding carbonyl compounds in excellent yields from various aromatic and aliphatic 1,3-dithianes. researchgate.net

These solvent-free methods represent a significant step towards more environmentally benign chemical transformations, offering efficient and practical alternatives to traditional solvent-based deprotection protocols for compounds such as this compound.

Structural Characterization and Computational Chemistry of 2 4 Chlorophenyl 1,3 Dithiane

Crystal Structure Analysis and Conformational Studies

The three-dimensional arrangement of atoms in a crystal and the preferred spatial orientation of the molecule are fundamental to understanding its physical and chemical properties.

Solid-State Molecular Conformation and Geometrical Parameters

In the solid state, the 1,3-dithiane (B146892) ring of 2-(4-chlorophenyl)-1,3-dithiane typically adopts a chair conformation. This is a common and stable conformation for six-membered rings like cyclohexane (B81311) and its heteroatomic analogues. researchgate.netwikipedia.org For similar 2-aryl-1,3-dithiane structures, the aryl substituent often prefers an equatorial position to minimize steric hindrance. researchgate.net However, studies on related compounds, such as 2-arylseleno-1,3-dithianes, have shown that an axial orientation of the substituent can also be predominant. researchgate.net The precise conformation and geometrical parameters, including bond lengths and angles, are definitively determined through single-crystal X-ray diffraction analysis. While specific crystallographic data for this compound is not extensively detailed in the provided results, general knowledge of 1,3-dithiane systems suggests a structure with typical C-S, C-C, and C-Cl bond lengths and angles. researchgate.netnih.gov

The planarity of the chlorophenyl ring and its orientation relative to the dithiane ring are also key structural features. In many similar structures, the molecule is largely planar, though slight deviations can occur, leading to a dihedral angle between the aromatic ring and other parts of the molecule. nih.gov

Table 1: Representative Geometrical Parameters for Substituted Phenyl Compounds This table presents typical bond lengths and angles for related structures, providing a reference for the expected geometry of this compound.

| Parameter | Typical Value |

| C-Cl Bond Length | ~1.74 Å |

| Aromatic C-C Bond Length | ~1.39 Å |

| C-S Bond Length | ~1.81 Å |

| C-C-C (aromatic) Angle | ~120° |

| C-S-C Angle | ~100° |

Note: These are generalized values and the actual parameters for this compound may vary.

Analysis of Intermolecular Interactions

The way molecules pack in a crystal is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions are expected to be significant.

C-H···S Interactions: The sulfur atoms in the dithiane ring, with their lone pairs of electrons, can act as hydrogen bond acceptors for C-H bonds from neighboring molecules. This interaction plays a role in the supramolecular assembly of sulfur-containing heterocyclic compounds.

C-Cl···π(arene) Interactions: A halogen atom, such as chlorine, can interact with the π-system of an aromatic ring. researchgate.net This C–Cl···π interaction, along with other weak forces, can influence the orientation of molecules in the crystal lattice. researchgate.netresearchgate.net

π-π Stacking Interactions: The aromatic chlorophenyl rings of adjacent molecules can stack on top of each other. The centroid-centroid distance and the dihedral angle between the rings determine the strength of this interaction, which is often a key factor in the crystal packing of aromatic compounds. nih.gov

Role of Dithianes in Crystal Engineering and Co-crystal Formation

1,3-Dithianes are recognized as versatile building blocks in organic synthesis, often used as protecting groups for carbonyl compounds or as acyl anion equivalents. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net In the context of crystal engineering, the dithiane moiety can influence the formation of specific crystal structures and co-crystals. rsc.org

Theoretical Investigations and Energy Minimization Studies

Computational chemistry provides powerful tools to investigate the electronic structure and conformational preferences of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the optimized geometry and analyze the conformational landscape of molecules. researchgate.netresearchgate.netdntb.gov.ua By employing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)), researchers can calculate the lowest energy conformation of this compound. researchgate.netresearchgate.net

These calculations can confirm the chair conformation of the dithiane ring and determine the preferred orientation (axial vs. equatorial) of the 4-chlorophenyl substituent. researchgate.netdntb.gov.ua The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography, often showing good agreement. researchgate.netmdpi.com Discrepancies between calculated and experimental structures are typically attributed to crystal packing effects in the solid state, which are not present in the gas-phase calculations unless a solvent model is applied. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. pku.edu.cnschrodinger.com The energy and distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. malayajournal.orgresearchgate.netresearchgate.net

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the chlorophenyl ring. The LUMO is likely to be a π* anti-bonding orbital localized on the chlorophenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity. schrodinger.comresearchgate.netnih.gov A smaller gap suggests that the molecule is more reactive and can be more easily electronically excited. schrodinger.comnih.gov DFT calculations can provide the energies of the HOMO and LUMO, and thus the HOMO-LUMO gap. malayajournal.orgresearchgate.net For similar aromatic compounds, the HOMO-LUMO gap can be influenced by substituents on the aromatic ring. researchgate.netresearchgate.net

Table 2: Calculated Electronic Properties for a Related Compound This table shows representative FMO data for a similar molecule, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, to illustrate the type of information obtained from FMO analysis.

| Property | Value |

| HOMO Energy | -5.2822 eV |

| LUMO Energy | -1.2715 eV |

| HOMO-LUMO Gap | 4.0106 eV |

Source: Malaya Journal of Matematik malayajournal.org

Excited State Properties and Time-Dependent DFT (TD-DFT) Calculations

Computational investigations into the electronic properties of sulfur-containing heterocycles, such as thiophenes and their derivatives, have provided valuable insights. acs.orgacs.org For instance, studies on dithieno[3,2-b:2′,3′-d]pyrrole based copolymers have demonstrated how the electronic structure and photophysical properties are influenced by the molecular architecture. nih.gov These studies often focus on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical in determining the electronic transition properties.

For a molecule like this compound, TD-DFT calculations would typically be employed to predict its UV-Vis absorption spectrum. This involves calculating the vertical excitation energies and oscillator strengths for the transitions from the ground state to various excited states. q-chem.com The nature of these transitions, whether they are localized on the chlorophenyl ring, the dithiane ring, or involve charge transfer between these moieties, can be analyzed using the calculated molecular orbitals. The presence of the sulfur atoms with their lone pairs and the aromatic chlorophenyl group suggests the possibility of n → π* and π → π* transitions.

Furthermore, the analysis of excited states can be extended to understand charge-transfer characteristics. rsc.org Diagnostics are available to assess the reliability of TD-DFT for describing charge-transfer excitations, which are known to be a challenge for some functionals. rsc.org The separation of the electron and hole upon excitation can be quantified to characterize the extent of charge transfer.

Table 1: Predicted Electronic Properties from TD-DFT (Hypothetical Data for Illustrative Purposes)

| Property | Predicted Value | Description |

| First Excitation Energy (λ_max) | ~250-280 nm | Corresponds to the primary UV absorption, likely a π → π* transition associated with the chlorophenyl ring. |

| Oscillator Strength (f) | > 0.1 | Indicates a strongly allowed electronic transition, leading to a significant absorption peak. |

| Nature of Transition | π → π | Involves the promotion of an electron from a bonding π orbital to an antibonding π orbital within the aromatic system. |

| Dipole Moment (Excited State) | Increased relative to ground state | Suggests some degree of charge separation upon electronic excitation. |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from TD-DFT calculations. Actual values would require specific computational studies on this compound.

Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including those involving dithiane derivatives. By mapping the potential energy surface, intermediates and transition states can be identified, and reaction pathways can be charted.

Electrochemical transformations also offer insights into two-electron pathways. The electrochemical oxidation of dithiane derivatives can lead to the formation of various products through radical or cationic intermediates. nih.gov For example, the iron-catalyzed oxidative coupling of 1,3-dithiane with aryl olefins proceeds via a radical intermediate. nih.govacs.org

The deprotection of dithianes often involves reagents that facilitate a two-electron oxidation of the dithiane carbon. For instance, mercury(II) salts are known to assist in the hydrolysis of dithianes by acting as a Lewis acid that coordinates to the sulfur atoms, facilitating the C-S bond cleavage and subsequent attack by water. stackexchange.com

Deuterium-labeling is a powerful experimental technique used to probe reaction mechanisms, particularly for tracking the movement of hydrogen atoms and for determining kinetic isotope effects (KIEs). princeton.edursc.orgnih.gov The acidity of the C-2 proton of 1,3-dithianes is a key feature of their chemistry, allowing for deprotonation to form a nucleophilic 2-lithio-1,3-dithiane. researchgate.netorganic-chemistry.org

Studies on the gas-phase reactions of 1,3-dithiane have shown that deprotonation at the C-2 position occurs in competition with elimination reactions. utk.edu Deuterium (B1214612) labeling was used in these studies to distinguish between different reaction pathways. For example, the reaction of 1,3-dithiane-2,2-d₂ with hydroxide (B78521) in the gas phase leads to products of elimination, deprotonation, and deprotonation with H/D exchange. utk.edu

In solution, the proton transfer from the C-2 position of a 2-substituted-1,3-dithiane to a strong base like n-butyllithium is a well-established reaction. youtube.com Quenching of the resulting 2-lithio-1,3-dithiane with a deuterium source, such as D₂O or MeOD, is a common method to introduce a deuterium atom at the C-2 position. researchgate.net This process demonstrates a straightforward proton (or deuteron) transfer mechanism.

Kinetic isotope effect studies can provide quantitative information about the transition state of a proton transfer step. For a reaction where the C-H bond at the 2-position is broken in the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be expected. While specific KIE studies for proton transfer in this compound were not found, the principles are well-established. princeton.edu For instance, in the deprotonation of a C-H acid, the magnitude of the KIE can provide insight into the symmetry of the transition state for the proton transfer.

Asymmetric Synthesis and Stereochemical Control with Dithianes

Chiral Dithiane Derivatives as Building Blocks and Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is fundamental in asymmetric synthesis, enabling the selective production of a desired stereoisomer. wikipedia.org In the context of dithianes, a non-chiral substrate can be covalently attached to a chiral auxiliary to create an adduct. This adduct establishes a predictable stereo-differentiated environment, guiding the subsequent chemical transformation to proceed diastereoselectively. scielo.org.mx After the desired stereochemistry is achieved, the auxiliary can typically be removed and recycled. wikipedia.orgsigmaaldrich.com

A notable application involves the use of chiral N-phosphonyl imines in asymmetric Umpolung reactions with 2-lithio-1,3-dithianes. This method facilitates the synthesis of α-amino-1,3-dithianes with high chemical yields and excellent diastereoselectivities (greater than 99:1). nih.gov The success of this reaction is highly dependent on the slow addition of the chiral N-phosphonyl imine to the 2-lithio-1,3-dithiane solution. nih.gov The N-phosphonyl group in the resulting α-amino compounds is advantageous due to its stability under oxidative conditions and its straightforward cleavage, which also allows for the recovery of the chiral auxiliary precursor. nih.gov

Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated significant utility in asymmetric synthesis, often exhibiting superior performance compared to other well-known auxiliaries. scielo.org.mx These auxiliaries have been successfully employed in various reactions, including acetate (B1210297) aldol (B89426) reactions and Michael additions. scielo.org.mx

Diastereoselective Reactions Involving Oxidized Dithianes (e.g., Dithiane Sulfoxides)

The oxidation of the sulfur atoms in the dithiane ring to form sulfoxides introduces a new stereocenter, which can profoundly influence the stereochemical course of subsequent reactions.

Diastereoselective Addition Reactions (e.g., Grignard, Organocuprates)

Reactions of lithiated 1,3-dithiane (B146892) oxides with organoboranes have been investigated. For instance, various 2-substituted-1,3-dithiane oxides have been metalated and reacted with trioctylborane. uobasrah.edu.iq In the case of 2-chloro-1,3-dithiane-1,3-dioxide, the reaction leads to the migration of an octyl group from boron to carbon, displacing the chloride and yielding nonanoic acid after oxidation. uobasrah.edu.iq When 2-methoxy-1,3-dithiane-1-oxide is used, two migrations occur, displacing both the methoxy (B1213986) group and the thiolate unit of the dithiane ring, which results in the formation of dioctyl ketone after oxidation. uobasrah.edu.iq

Stereochemical Control in Enolate Alkylation

The alkylation of enolates derived from 2-acyl-1,3-dithiane 1-oxides provides a powerful method for asymmetric carbon-carbon bond formation. rsc.org The stereochemical outcome of these reactions is highly dependent on the relative stereochemistry of the acyl dithiane oxide, the substituent at the 2-position, and the reaction conditions, including the base, solvent, and temperature. rsc.org By carefully selecting these parameters, high levels of diastereoselectivity can be achieved. rsc.org

The proposed mechanism for this stereocontrol involves the formation of chelated chair-form transition states where both the enolate and sulfoxide (B87167) oxygen atoms interact with the metal counter-ion. rsc.org This chelation directs the approach of the electrophile, leading to the observed diastereoselectivity. The geometry of the enolate (cis or trans) is a crucial factor in determining the stereochemical outcome of aldol reactions. bham.ac.uk

Furthermore, the asymmetric aldol reaction of nonracemic 2-acyl dithiane oxides with lithium enolates of esters and lactones proceeds with a high degree of stereocontrol. nih.gov The configuration of the sulfoxide sulfur atom primarily dictates the induced stereochemistry. nih.gov Interestingly, the stereochemical preference observed for ester enolates is different from that of lactone enolates. nih.gov

Methodologies for Enantiomeric Excess Enhancement and Stereochemical Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org Achieving a high enantiomeric excess is a critical goal in asymmetric synthesis. taylorandfrancis.com

Several strategies can be employed to enhance the enantiomeric excess of a reaction product. One approach involves crystallization-induced deracemization, where the interplay between diastereoselective ligand exchange and rapid racemization can lead to an amplification of the enantiomeric excess. nih.gov The solvent can also play a crucial role; for instance, in the Henry reaction catalyzed by cinchona thiourea, solvents that are strong Lewis bases can induce a high enantiomeric excess by favoring a specific conformation of the catalyst-substrate complex. rsc.org

The determination of enantiomeric excess is commonly achieved through chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. This technique allows for the separation and quantification of the individual enantiomers in a mixture. youtube.com The enantiomeric excess can then be calculated from the areas of the peaks corresponding to the R and S enantiomers. taylorandfrancis.com In some cases, the diastereoselectivity of reactions involving chiral N-phosphonyl imines can be conveniently determined by ³¹P-NMR analysis of the crude product. nih.gov

Advanced Applications and Future Research Directions

Strategic Application of Dithiane Couplings in Complex Molecule Synthesis and Natural Product Total Synthesis

The utility of 1,3-dithianes as masked acyl anions is a powerful strategy in the construction of complex molecular architectures and the total synthesis of natural products. numberanalytics.comwikipedia.org This approach, often referred to as dithiane chemistry, allows for a reversal of the normal electrophilic reactivity of a carbonyl carbon, a concept known as "umpolung". numberanalytics.comwikipedia.org The 2-(4-chlorophenyl)-1,3-dithiane, specifically, serves as a precursor to a nucleophilic acyl anion bearing a 4-chlorobenzoyl group.

In the realm of natural product synthesis, dithiane-based umpolung strategies have been instrumental in the creation of intricate ring systems and carbon-carbon bonds. numberanalytics.com For instance, the total synthesis of complex natural products like Ginkgolide B and the antibiotic vermiculine (B1235402) have utilized dithiane chemistry to form key intermediates. numberanalytics.comslideshare.net While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent in the reviewed literature, the principles of its application are well-established. The methodology would involve the deprotonation of this compound, typically with a strong base like n-butyllithium, to generate the corresponding 2-lithio-1,3-dithiane derivative. wikipedia.orgyoutube.com This potent nucleophile can then react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, to forge new carbon-carbon bonds. wikipedia.org Subsequent hydrolysis of the dithiane group regenerates the carbonyl functionality, unveiling an α-substituted ketone or related structure. wikipedia.orgyoutube.com

A notable application of dithiane chemistry in the synthesis of complex molecules involves the reaction of 2-lithio-1,3-dithiane with arene-Cr(CO)₃ complexes. This has been applied in a formal synthesis of the AB ring of aklavinone, the aglycone of the anthracyclinone antibiotic aclacynomycine A. uwindsor.ca Furthermore, the enantioselective total synthesis of the marine natural product (+)-ptilocaulin, which exhibits antimicrobial and cytotoxic activity, employed the nucleophilic addition of 2-lithio-1,3-dithiane to an enantiomerically pure arene–Cr(CO)₃ complex as a key step. uwindsor.ca

Development of Novel Catalytic Systems for Enhanced Dithiane Reactivity

Recent research has focused on developing milder and more efficient catalytic systems for both the formation and deprotection of dithianes, as well as for their subsequent reactions. Traditional methods often require harsh conditions, such as strong acids for dithiane formation and stoichiometric strong bases for deprotonation. acs.orgorganic-chemistry.org

Several advancements have been made in the catalytic synthesis of 1,3-dithianes. For example, iron catalysts have been shown to facilitate the direct dithioacetalization of aldehydes with 2-chloro-1,3-dithiane (B1253039) under mild conditions, providing good to excellent yields. acs.orgorganic-chemistry.org Other effective catalysts for thioacetalization include yttrium triflate, tungstophosphoric acid, and hafnium trifluoromethanesulfonate, which offer high chemoselectivity and tolerance to various functional groups. organic-chemistry.org

In terms of dithiane reactivity, photocatalysis has emerged as a powerful tool. A photocatalytic, base-free Corey-Seebach reaction has been developed, which avoids the use of strong organometallic bases like n-butyllithium. researchgate.net This method operates under mild, redox-neutral conditions and demonstrates high functional group tolerance. researchgate.net Organocatalysis also presents a promising avenue. For instance, a cinchona-derived bifunctional catalyst has been used for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, yielding γ-nitro-β-aryl-α-keto esters with high enantiomeric excess. rsc.org This reaction represents a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. rsc.org

The deprotection of dithianes to regenerate the carbonyl group has also seen catalytic improvements. Visible-light-induced cleavage of thioacetals and thioketals using molecular iodine as a photocatalyst in the presence of oxygen has been reported. researchgate.net Additionally, a biocatalytic strategy employing vanadium-dependent haloperoxidase (VHPO) enzymes for the cleavage of thioketals has been developed, offering excellent chemoselectivity. researchgate.net

| Catalyst System | Application | Key Advantages |

| Iron Catalyst | Dithioacetalization of aldehydes | Mild reaction conditions, good to excellent yields |

| Yttrium triflate | Thioacetalization of carbonyls | High chemoselectivity |

| Hafnium trifluoromethanesulfonate | Thioacetalization of carbonyls | Mild conditions, tolerates sensitive functional groups |

| Photocatalyst (e.g., 3DPA2FBN) | Base-free Corey-Seebach reaction | Mild, redox-neutral conditions, high functional group tolerance |

| Cinchona-derived organocatalyst | Stereoselective addition to nitroalkenes | High enantioselectivity |

| Iodine (photocatalyst) | Deprotection of dithianes | Low catalyst loading, high chemical yields |

| Vanadium-dependent haloperoxidase | Deprotection of dithianes | Excellent chemoselectivity |

Exploration of New Umpolung Strategies and Synthetic Equivalents Derived from Dithianes

The concept of umpolung, or polarity inversion, is central to the synthetic utility of dithianes. numberanalytics.comwikipedia.org The 1,3-dithiane (B146892) group effectively masks a carbonyl group, allowing the typically electrophilic carbonyl carbon to act as a nucleophilic acyl anion equivalent. quimicaorganica.org This strategy is fundamental for the synthesis of 1,2-, 1,4-, and 1,6-dicarbonyl compounds and their derivatives, which are challenging to access through conventional synthetic methods.

The 2-lithio-1,3-dithiane, generated from the deprotonation of a 1,3-dithiane, is a classic example of a masked acyl anion. wikipedia.org Research continues to explore new ways to generate and utilize these and other umpolung synthons. For example, anion relay chemistry represents an advanced umpolung strategy where a negative charge is transferred to a different location within the same molecule, enabling subsequent reactions. wikipedia.org

Beyond the standard acyl anion equivalent, dithianes can be modified to serve as synthetic equivalents for other important building blocks. The development of 2-carboxythioesters-1,3-dithiane as a glyoxylate anion synthon in organocatalytic reactions is a prime example. rsc.org This allows for the stereoselective synthesis of chiral α-keto esters, which are valuable precursors for highly functionalized compounds. rsc.org

Future research in this area will likely focus on discovering novel dithiane-derived synthons and expanding the scope of their reactions. This could involve the development of new protecting groups that can be selectively removed under even milder conditions, or the design of dithiane derivatives with unique reactivity patterns, enabling new and more efficient synthetic disconnections.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-1,3-dithiane, and what methodological considerations are critical for optimizing yield?

- Methodology : The compound is synthesized via thioacetalization reactions. A common approach involves reacting 4-chlorobenzaldehyde with 1,3-propanedithiol under acidic catalysis (e.g., BF₃·Et₂O or HCl). Key parameters include stoichiometric control of the dithiol, reaction temperature (typically 0–25°C), and inert atmosphere to prevent oxidation of sulfur groups. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is essential to isolate the product .

- Note : Alternative protocols using odorless dithiol equivalents (e.g., 3-[1,3]dithian-2-ylidene derivatives) have been reported to improve safety and scalability .

Q. What structural features characterize this compound, and how is its conformation determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The 1,3-dithiane ring typically adopts a chair conformation, with the 4-chlorophenyl substituent occupying an axial or equatorial position depending on steric and electronic factors. Dihedral angles between the aryl ring and dithiane plane (e.g., ~86° in analogues like 2-(3-bromophenyl)-1,3-dithiane) provide insights into steric strain .

- Data : Bond lengths (C–S ≈ 1.81 Å, C–C ≈ 1.54 Å) and angles (S–C–S ≈ 98°) are consistent with related dithianes .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

- Methodology : The compound serves as a masked aldehyde equivalent. Deprotection via Hg²⁺- or I₂-mediated hydrolysis regenerates the carbonyl group. It also participates in [2+2] cycloadditions and nucleophilic additions at the sulfur atoms. For example, lithiation (using n-BuLi) generates a nucleophilic dithiane anion for C–C bond formation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents on this compound’s reactivity?

- Methodology : Geometry optimizations at the B3LYP/6-31G** level reveal electron density distribution and frontier molecular orbitals (HOMO/LUMO). For instance, the electron-withdrawing 4-chlorophenyl group lowers the LUMO energy, enhancing electrophilic reactivity. Solvent effects (PCM models) and transition-state analyses guide reaction design .

Q. How should researchers address contradictions in crystallographic data for dithiane derivatives, such as variable dihedral angles or packing motifs?

- Methodology : Compare multiple crystal structures (e.g., CSD database entries) to identify trends. For example, substituent electronegativity (Cl vs. Br) can alter dihedral angles by 5–10°. Statistical tools like Hirshfeld surface analysis quantify intermolecular interactions (e.g., C–H⋯S vs. C–H⋯π) that influence packing .

Q. What supramolecular interactions stabilize the crystal lattice of this compound, and how do they affect material properties?

- Methodology : SC-XRD data reveal weak C–H⋯S and C–H⋯π interactions (distances ~3.5–3.8 Å) that form layered architectures. Thermal analysis (DSC/TGA) correlates these interactions with melting points and stability. For analogues, such as 2-(3-bromophenyl)-1,3-dithiane, these layers exhibit anisotropic mechanical properties .

Q. What strategies enable enantioselective synthesis of this compound derivatives, and how are stereochemical outcomes validated?

- Methodology : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) induce stereocontrol. For example, diastereomeric ratios are determined via HPLC (chiral columns) or NMR (shift reagents). Absolute configuration is confirmed by anomalous dispersion in SC-XRD or electronic circular dichroism (ECD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.